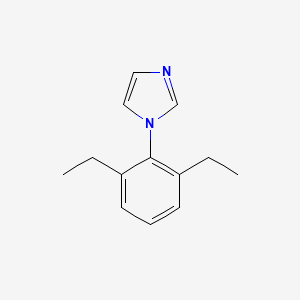

1-(2,6-diethylphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-diethylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-6-5-7-12(4-2)13(11)15-9-8-14-10-15/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLABUWOSYZYNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,6 Diethylphenyl 1h Imidazole

Direct Synthesis Approaches for N-Aryl Imidazoles

Direct methods for the formation of the N-aryl bond are crucial in the synthesis of 1-(2,6-diethylphenyl)-1H-imidazole. These approaches typically involve either the construction of the imidazole (B134444) ring onto a pre-existing aniline (B41778) derivative or the coupling of a complete imidazole ring with an aryl partner.

One-Pot Condensation Reactions (e.g., Glyoxal (B1671930), Formaldehyde (B43269), and Aniline Derivatives)

A common and efficient route to N-aryl imidazoles is the one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and an aniline derivative in the presence of an ammonia (B1221849) source. nih.gov For the synthesis of this compound, this would involve the reaction of glyoxal, formaldehyde, and 2,6-diethylaniline (B152787).

A well-documented analogous synthesis is that of 1-(2,6-diisopropylphenyl)-1H-imidazole (DippIm), which provides a strong model for the diethyl counterpart. nih.gov The synthesis involves charging a reaction vessel with 2,6-diisopropylaniline, followed by the addition of aqueous glyoxal and methanol. nih.gov Subsequently, ammonium (B1175870) chloride and aqueous formaldehyde are added, and the mixture is refluxed. nih.gov An acidic workup with phosphoric acid, followed by neutralization and extraction, yields the final product. nih.gov Although effective, a notable disadvantage of this route is that the yields can be low, particularly for more hindered imidazoles. nih.gov

Table 1: Reagents for the One-Pot Synthesis of a Hindered N-Aryl Imidazole.

| Reagent | Role |

|---|---|

| 2,6-Disubstituted Aniline | Provides the N-aryl group |

| Glyoxal | Source of C4 and C5 of the imidazole ring |

| Formaldehyde | Source of C2 of the imidazole ring |

| Ammonium Chloride | Ammonia source |

Ullmann-Type Coupling Strategies for C-N Bond Formation

The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl heterocycles. byjus.comwikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing compound, in this case, imidazole. nih.gov

For the synthesis of sterically hindered N-aryl imidazoles like this compound, Ullmann-type couplings present a viable, though often challenging, option. ub.eduresearchgate.net The reaction of an aryl halide, such as 2,6-diethyliodobenzene or 2,6-diethylbromobenzene, with imidazole in the presence of a copper catalyst is the key step. acs.org Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling and allow for milder reaction conditions. nih.gov However, the steric hindrance posed by the two ethyl groups on the phenyl ring can significantly impede the reaction, often leading to lower yields compared to less hindered substrates. ub.eduresearchgate.net For instance, an Ullmann-type coupling to synthesize the related 1-(2,6-diisopropylphenyl)-1H-imidazole resulted in a low yield of only 19%. nih.gov

Table 2: Typical Components of an Ullmann-Type Coupling for N-Aryl Imidazole Synthesis.

| Component | Function | Example |

|---|---|---|

| Aryl Halide | Aryl group donor | 2,6-Diethyliodobenzene |

| N-Heterocycle | Nucleophile | Imidazole |

| Copper Catalyst | Promotes C-N bond formation | Copper(I) iodide (CuI) |

| Ligand | Stabilizes the catalyst and facilitates the reaction | 1,10-Phenanthroline |

| Base | Neutralizes the generated acid | Cesium carbonate (Cs₂CO₃) |

Multicomponent Reactions for Imidazole Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles in a single step. acs.org These reactions combine three or more starting materials in a one-pot fashion to form the desired product, incorporating most or all of the atoms from the reactants.

Several MCRs have been developed for the synthesis of substituted imidazoles. researchgate.net For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium acetate (B1210297) can be employed to produce 1,2,4,5-tetrasubstituted imidazoles. researchgate.net By carefully selecting the starting materials, this methodology can be adapted for the synthesis of this compound. For example, using benzil (B1666583) as the 1,2-diketone, an appropriate aldehyde, 2,6-diethylaniline as the amine, and ammonium acetate would lead to a polysubstituted imidazole with the desired N-aryl group. While this method is highly versatile, achieving the specific substitution pattern of this compound (unsubstituted at positions 2, 4, and 5) would require a different set of starting materials, such as glyoxal, formaldehyde, and 2,6-diethylaniline, as described in the one-pot condensation section.

Regiocontrolled Synthesis of Substituted Imidazole Frameworks

Achieving the desired substitution pattern is a critical aspect of imidazole synthesis. Regiocontrolled methods allow for the specific placement of substituents on the imidazole ring, which is essential for tailoring the properties of the final compound.

For the synthesis of 1-aryl-imidazoles, regioselectivity is key to ensuring the aryl group is attached to the nitrogen atom. Methods like the Ullmann coupling inherently provide this regioselectivity. However, when introducing other substituents to the imidazole core, regiocontrol becomes more complex. Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to be a powerful tool for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. acs.orgnih.govamazonaws.com This approach starts with a pre-formed 1-aryl-imidazole and introduces a second aryl group at the C5 position. acs.orgnih.gov

Furthermore, a general and comprehensive strategy for the preparation of highly functionalized aryl imidazoles through direct arylation of all three C-H bonds of the imidazole ring in a regioselective and sequential manner has been developed. nih.gov This method provides access to a wide variety of mono-, di-, and triarylimidazoles. nih.gov By employing a protecting group strategy, the regioselective N-alkylation of complex imidazoles can also be achieved. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of imidazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, several green approaches can be considered. One-pot syntheses, such as the condensation reaction described earlier, are inherently greener as they reduce the number of steps and the amount of waste generated from intermediate purifications. nih.gov The use of water as a solvent, where possible, is another key principle of green chemistry.

Recent research has explored the use of benign and renewable catalysts for imidazole synthesis. For example, some multicomponent reactions for the synthesis of fused imidazoles have been successfully carried out in an aqueous medium using natural acids like lemon juice as a catalyst. While not directly applied to this compound, these studies demonstrate the potential for developing more sustainable synthetic routes. The development of sustainable catalytic systems, such as those based on iridium for the synthesis of pyrroles from renewable alcohols, also provides inspiration for future green syntheses of imidazoles. nih.gov

Synthetic Challenges and Optimization Strategies for Hindered Aryl Imidazoles

The synthesis of sterically hindered N-aryl imidazoles like this compound is often hampered by the bulky nature of the 2,6-disubstituted phenyl group. This steric hindrance can significantly reduce reaction rates and yields in traditional synthetic methods.

In Ullmann-type coupling reactions, the steric bulk around the nitrogen atom of imidazole and the carbon-halogen bond of the aryl halide can make the formation of the C-N bond difficult. ub.edu This often necessitates harsher reaction conditions, such as higher temperatures and longer reaction times, which can lead to side reactions and decomposition of the product. Optimization of these reactions often involves the screening of different copper sources, ligands, bases, and solvents to find a system that can overcome the steric barrier. ub.edu For example, the use of specific diamine ligands has been shown to improve the efficiency of copper-catalyzed N-arylation of imidazoles with hindered aryl halides. ub.edu

Similarly, in one-pot condensation reactions, the bulky 2,6-diethylaniline may react more slowly than less hindered anilines, leading to lower yields. nih.gov Optimization strategies for this reaction could include adjusting the stoichiometry of the reactants, exploring different acid catalysts for the workup, and carefully controlling the reaction temperature and time.

Recent advances in catalysis have provided new tools to address the challenges of coupling sterically hindered partners. For instance, novel palladium-based catalysts with specialized phosphine (B1218219) ligands have been developed for the amination of hindered aryl chlorides, demonstrating the potential for overcoming steric hindrance in C-N bond formation. While not yet applied to the synthesis of this compound, these developments offer promising avenues for future research and optimization.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 1-(2,6-Diethylphenyl)-1H-Imidazole

No published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, fundamental crystallographic information is not available. While detailed studies have been conducted on structurally similar compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, this data cannot be extrapolated to the diethyl derivative with scientific accuracy. nih.govresearchgate.net

There is no available information regarding the crystal system (e.g., monoclinic, orthorhombic) or the space group of this compound. This information can only be determined through experimental X-ray crystallographic analysis.

The precise molecular conformation, including critical parameters like the dihedral angle between the phenyl and imidazole (B134444) rings, remains undetermined. In related structures like the 1-(2,6-diisopropylphenyl) analogue, this torsion angle is a key feature, measured at 80.7(1)°. nih.gov However, the reduced steric bulk of the ethyl groups compared to isopropyl groups would likely influence this angle, making direct comparison speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. While general chemical shift ranges for imidazole and substituted phenyl rings are known, precise assignments and coupling patterns for this specific molecule have not been reported. researchgate.nethmdb.ca

A detailed ¹H NMR spectrum, including the chemical shifts (δ) and coupling constants (J) for the protons on the imidazole and the 2,6-diethylphenyl rings, has not been published. Such data would be essential for confirming the compound's identity and purity. While predictions can be made based on analogous structures, they are not a substitute for experimental verification.

Similarly, there is no published ¹³C NMR spectrum for this compound. The characteristic chemical shifts for the carbon atoms of the imidazole ring and the diethylphenyl group have not been experimentally assigned.

Infrared (IR) and Raman Spectroscopy

Detailed research findings and specific data for the Infrared (IR) and Raman spectroscopy of this compound are not available in the reviewed scientific literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, which has a molecular formula of C₁₃H₁₆N₂ and a monoisotopic mass of 200.13135 Da, mass spectrometry provides definitive evidence of its composition. uni.lu

Predicted mass spectrometry data reveals the expected m/z values for various ionized forms (adducts) of the molecule. uni.lu The protonated molecule, [M+H]⁺, is predicted to have an m/z of 201.13863. uni.lu Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, are predicted at m/z 223.12057 and 239.09451, respectively. uni.lu These predictions are instrumental for identifying the compound in complex mixtures and confirming its molecular weight in experimental analyses. The observation of these specific m/z values in a high-resolution mass spectrum serves as a robust confirmation of the molecular structure of this compound.

Below is a table of predicted collision cross-section values for various adducts of the compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.13863 | 145.1 |

| [M+Na]⁺ | 223.12057 | 154.1 |

| [M-H]⁻ | 199.12407 | 149.4 |

| [M+NH₄]⁺ | 218.16517 | 163.8 |

| [M+K]⁺ | 239.09451 | 150.3 |

| [M]⁺ | 200.13080 | 146.4 |

Data sourced from PubChem. uni.lu

Computational and Theoretical Investigations of 1 2,6 Diethylphenyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of imidazole (B134444) derivatives by modeling the electron density. irjweb.combohrium.com

Geometry optimization calculations are performed to find the lowest energy structure of the molecule. For 1-(2,6-diethylphenyl)-1H-imidazole, a key structural feature is the dihedral angle between the planes of the phenyl and imidazole rings. Due to the steric hindrance from the two ethyl groups at the ortho positions (2 and 6) of the phenyl ring, a significant twist is expected.

In a closely related analogue, 1-(2,6-diisopropylphenyl)-1H-imidazole , X-ray crystallography has shown this torsion angle to be 80.7(1)°. nih.govnsf.gov It is computationally predicted that this compound adopts a similarly twisted conformation to minimize steric repulsion between the ethyl groups and the imidazole ring hydrogens. The imidazole ring itself is expected to remain largely planar, with bond lengths and angles consistent with other N-aryl imidazole structures. nih.govnsf.gov

Table 1: Predicted and Comparative Bond Geometries

| Parameter | Predicted Value for this compound | Experimental Value for 1-(2,6-diisopropylphenyl)-1H-imidazole nih.govnsf.gov |

| Phenyl-Imidazole Dihedral Angle | ~80-85° | 80.7(1)° |

| Imidazole C=C bond length | ~1.36 Å | 1.3578(16) Å |

| Imidazole C-N single bond lengths | ~1.38 Å | 1.3759(16) Å - 1.3769(14) Å |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.comnih.gov

For N-aryl imidazoles, DFT calculations typically show that the HOMO is localized on the electron-rich diethylphenyl ring, while the LUMO is predominantly centered on the electron-accepting imidazole ring. irjweb.com This separation indicates that electronic excitations involve an intramolecular charge transfer (ICT) from the phenyl moiety to the imidazole moiety. The energy gap is a key parameter influencing the molecule's electronic properties. nih.gov

Table 2: Representative Frontier Orbital Energies for Aryl Imidazole Derivatives

| Parameter | Representative Energy (eV) | Significance |

| HOMO Energy | -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 | Chemical reactivity, electronic transitions irjweb.com |

Note: These are typical values for similar compounds; specific values for this compound require dedicated calculation.

The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It illustrates the charge distribution on the molecule's surface.

For this compound, the MESP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring, particularly the non-bonded nitrogen at position 3. This region is the most likely site for electrophilic attack or coordination to metal centers.

Positive Potential (Blue): Located around the hydrogen atoms, especially those on the imidazole ring and the C-H bonds of the ethyl groups. These areas are susceptible to nucleophilic attack.

The MESP analysis confirms the dual role of the molecule, with the imidazole ring acting as a nucleophilic center and the peripheral hydrogens as electrophilic sites. rsc.org

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure, including charge delocalization, hybridization, and intramolecular interactions. For imidazole derivatives, NBO analysis often reveals significant hyperconjugative interactions that contribute to molecular stability. uni.lu Key expected findings for this compound include the delocalization of electron density from the lone pair orbitals of the imidazole nitrogen atoms to the antibonding orbitals (π*) of the ring, which stabilizes the aromatic system.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify the minimum energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. nih.govnih.gov For this compound, MD simulations are particularly useful for analyzing the conformational flexibility, primarily the rotation around the C-N bond linking the phenyl and imidazole rings.

Simulations would likely show that while the molecule exhibits torsional vibrations, it predominantly occupies the highly twisted conformation (dihedral angle ~80-90°). This confirms that the steric barrier imposed by the diethyl groups is significant enough to lock the molecule into this low-energy state, preventing free rotation under normal conditions.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

DFT methods are widely employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. nih.govnih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C atoms can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.govbohrium.com Calculations would predict distinct signals for the aromatic protons, the imidazole protons, and the methylene (B1212753) and methyl protons of the ethyl groups, with the chemical shifts influenced by the ring's perpendicular orientation.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies. Key predicted vibrational modes would include C-H stretching from the aromatic and alkyl groups, C=N and C=C stretching within the imidazole ring, and ring deformation modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra. For this molecule, the primary absorption bands would be attributed to π→π* transitions within the phenyl and imidazole rings and the intramolecular charge transfer (ICT) transition from the HOMO on the phenyl ring to the LUMO on the imidazole ring.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for Aryl Imidazoles

| Spectrum | Feature | Predicted Range | Typical Experimental Range |

| ¹H NMR | Imidazole Protons | δ 7.0 - 8.0 ppm | δ 7.0 - 8.0 ppm ijcce.ac.ir |

| ¹³C NMR | Imidazole Carbons | δ 115 - 140 ppm | δ 115 - 140 ppm ijcce.ac.ir |

| IR | C=N Stretch | 1500 - 1600 cm⁻¹ | 1500 - 1600 cm⁻¹ uni.lu |

Note: These values are based on general data for similar imidazole derivatives and serve as an illustrative example.

Structure-Property Relationships and Theoretical Reactivity Predictions

While specific computational and theoretical investigations exclusively targeting this compound are not extensively available in the public domain, valuable insights into its structure-property relationships and theoretical reactivity can be extrapolated from studies on analogous N-aryl imidazole derivatives. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the geometric, electronic, and reactive properties of such molecules. nih.govorientjchem.org

Molecular Geometry and Steric Effects

The most significant structural feature of this compound is the presence of two ethyl groups at the ortho positions of the phenyl ring. These bulky substituents are expected to exert a profound influence on the molecule's conformation. In N-aryl imidazoles, the dihedral angle between the plane of the imidazole ring and the plane of the aryl ring is a critical parameter that governs the extent of π-conjugation between the two aromatic systems.

In the case of 1-phenylimidazole (B1212854), the phenyl and imidazole rings are not coplanar, with a calculated dihedral angle that varies depending on the computational method and basis set used. For this compound, the steric hindrance caused by the ortho-ethyl groups would force the phenyl ring to twist significantly out of the plane of the imidazole ring. This large dihedral angle would disrupt the π-conjugation, effectively isolating the electronic systems of the two rings. This has been observed in related sterically hindered N-aryl compounds.

A study on tri-aryl imidazole-benzene sulfonamide hybrids noted that bulky substituents on the phenyl group can influence how the molecule interacts with biological targets, suggesting that these steric factors can prevent the molecule from adopting a planar conformation necessary for certain interactions. nih.gov

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound can be predicted by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

DFT studies on related imidazole derivatives have been used to calculate these parameters. nih.govorientjchem.org For this compound, the disrupted conjugation between the rings would likely lead to a HOMO and LUMO that are largely localized on the diethylphenyl and imidazole moieties, respectively.

Table 1: Predicted Global Reactivity Descriptors for this compound (Hypothetical Data Based on Analogous Compounds)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Suggests high kinetic stability |

| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | ~ 3.85 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |

| Softness (S) | ~ 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ~ 2.80 eV | Propensity to accept electrons |

Note: These values are hypothetical and extrapolated from computational studies on similar N-aryl imidazole structures. The actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In N-aryl imidazoles, the most negative potential (red regions) is typically located around the nitrogen atom at the 3-position of the imidazole ring, making it the most likely site for electrophilic attack (e.g., protonation or coordination to a metal center). The positive potential (blue regions) is generally distributed over the hydrogen atoms of the imidazole and phenyl rings.

For this compound, the MEP would likely show a highly negative region around the N-3 atom of the imidazole ring, confirming its nucleophilic character. The steric bulk of the diethylphenyl group would likely hinder the approach of electrophiles to the N-1 atom.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and intramolecular interactions. In N-aryl imidazoles, NBO analysis can quantify the charge on each atom and describe the delocalization of electron density. Studies on similar compounds show a significant negative charge on the N-3 atom of the imidazole ring. orientjchem.org The analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would likely confirm the high electron density on the N-3 atom and the steric-induced reduction in electronic communication between the two rings.

Advanced Reactivity and Derivatization Chemistry

Conversion to N-Heterocyclic Carbene (NHC) Ligand Precursors

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ancillary ligands in organometallic chemistry and as powerful organocatalysts. nih.govnih.gov The stability and reactivity of these carbenes are heavily influenced by the substituents on the nitrogen atoms of the heterocyclic ring. The 2,6-diethylphenyl group provides significant steric bulk, which is crucial for stabilizing both the carbene center and associated metal complexes. The precursors to these NHCs are typically their corresponding imidazolium (B1220033) salts. nih.govgoogle.com

The conversion of 1-(2,6-diethylphenyl)-1H-imidazole into an imidazolium salt is a key step towards generating the corresponding NHC. This is typically achieved through N-alkylation or N-arylation at the unsubstituted nitrogen atom (N3) of the imidazole (B134444) ring. A general and effective method involves the quaternization of the imidazole with an organic halide.

For instance, reacting this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent yields the corresponding 1-(2,6-diethylphenyl)-3-alkyl-1H-imidazolium halide salt. To synthesize the symmetrical 1,3-bis(2,6-diethylphenyl)-1H-imidazolium salt, the starting imidazole would be reacted with a 2,6-diethylphenyl halide, though this reaction can be challenging.

A more common and high-yielding route to symmetrical 1,3-diaryl-imidazolium salts, such as the closely related 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), starts from the corresponding aniline (B41778) (in this case, 2,6-diethylaniline). nih.govbeilstein-journals.org This two-step procedure first involves the condensation of two equivalents of the aniline with glyoxal (B1671930) to form an N,N'-diarylethylenediimine (a diazabutadiene). beilstein-journals.orgbeilstein-journals.org This intermediate is then cyclized with a one-carbon source, like paraformaldehyde, in the presence of a chloride source, such as chlorotrimethylsilane (B32843) (TMSCl) or anhydrous HCl, to yield the desired imidazolium chloride. nih.govbeilstein-journals.org This method is noted for its efficiency and the high purity of the resulting salt, which often precipitates from the reaction mixture. nih.gov

| Reagent/Step | Description | Purpose | Reference |

| Route 1: Alkylation | Reaction of this compound with an alkyl halide (e.g., R-X). | Forms an unsymmetrical 1-aryl-3-alkyl-imidazolium salt. | orientjchem.org |

| Route 2: Two-Step | Step 1: Condensation of 2,6-diethylaniline (B152787) (2 eq.) with glyoxal. | Forms N,N'-bis(2,6-diethylphenyl)ethylenediimine intermediate. | beilstein-journals.orgbeilstein-journals.org |

| Step 2: Cyclization of the diimine with paraformaldehyde and TMSCl. | Forms the symmetrical 1,3-bis(2,6-diethylphenyl)imidazolium chloride. | nih.govbeilstein-journals.org |

The formation of an N-Heterocyclic Carbene from its imidazolium salt precursor is fundamentally an acid-base reaction. The process involves the deprotonation of the C2 carbon atom of the imidazolium ring, which is the most acidic proton due to the electron-withdrawing effect of the two adjacent positively charged nitrogen atoms. nih.gov

Mechanism of Imidazolium Salt Formation (from Diimine): For the widely used synthesis starting from a 1,4-diaryl-diazabutadiene (DAD), a proposed mechanism involves several steps. nih.gov

Iminium Salt Formation: The DAD is alkylated by formaldehyde (B43269) and a proton source (from HCl or TMSCl) to form an iminium salt.

Ylide Generation: This salt can then lose HCl to form an imino-azomethine ylide, which is a 1,5-dipole.

Electrocyclization: The 1,5-dipole undergoes a 6π electrocyclization reaction to form an oxy-imidazoline intermediate.

Elimination: Subsequent elimination of the oxygen-containing group generates the aromatic imidazolium salt. nih.gov

Mechanism of NHC Generation: Once the imidazolium salt is obtained, the NHC is typically generated in situ by treatment with a strong base. [R-Im-R']H⁺ + Base ⇌ R-Im(C:)-R' + [Base-H]⁺ Commonly used bases include sodium hydride, potassium tert-butoxide, or organolithium reagents. The choice of base and solvent is critical to avoid unwanted side reactions.

Alternatively, NHC-CO₂ adducts or NHC-hydrogencarbonate salts can serve as convenient NHC precursors. These compounds are stable solids that, upon gentle heating, release carbon dioxide (and water, in the case of hydrogencarbonates) to liberate the free carbene. This method is advantageous as it avoids the use of strong bases and the formation of stoichiometric salt byproducts.

Functionalization of the Imidazole Ring and Aryl Substituents

The modification of the this compound framework allows for the fine-tuning of its electronic and steric properties. Functionalization can occur at the imidazole ring or the peripheral aryl substituent.

Direct functionalization of the imidazole ring is a powerful strategy. For example, the C2 position can be functionalized prior to forming the carbene. One route involves the synthesis of 1-(2,6-diethylphenyl)imidazole-2-thiol, where a thiol group is introduced at the C2 position. uni.lu Such functionalized imidazoles can be precursors to NHCs with additional donor atoms or reactive handles. Other synthetic methods allow for the introduction of various substituents onto the imidazole core, creating a library of tailored ligands. mdpi.com

The aryl substituents can also be modified, although this is less common due to the steric hindrance around the ring. Standard electrophilic aromatic substitution reactions could potentially introduce functional groups at the para position of the diethylphenyl ring, provided the reaction conditions can overcome the steric shielding.

| Position | Type of Functionalization | Potential Reaction | Purpose |

| Imidazole C2 | Thionation | Reaction with sulfur | Precursor to specific NHCs or thiones. uni.lu |

| Imidazole C4/C5 | Lithiation/Electrophilic Quench | Deprotonation followed by reaction with an electrophile | Introduction of various functional groups. |

| Aryl Ring | Electrophilic Substitution | Friedel-Crafts, Nitration, Halogenation | Tuning electronic properties of the NHC ligand. |

| Imidazole Backbone | Annelation | Fusion with other ring systems (e.g., naphthalene) | Creation of extended, rigid ligand frameworks. nih.gov |

Role as a Building Block in Complex Chemical Architectures

Beyond its role as an NHC precursor, the imidazole scaffold, particularly when substituted with bulky aryl groups like 2,6-diethylphenyl, serves as a robust building block for constructing larger, functional molecules. The stability of the imidazole ring and the defined steric profile imparted by the aryl group make it a reliable component in supramolecular chemistry, materials science, and medicinal chemistry.

For example, imidazolium salts derived from this scaffold are used in the synthesis of pharmacologically active compounds. The closely related 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride is a reagent in the synthesis of a derivative of the anti-cancer drug Vadimezan and has been investigated in compounds with activity against the parasite that causes Chagas disease. chemicalbook.com

In materials science, the phenanthroimidazole core, a more extended aromatic system, has been utilized as a key building block for highly efficient blue light-emitting materials for use in organic light-emitting diodes (OLEDs). rsc.org The rigid structure and electronic properties of the imidazole-based unit are crucial for achieving the desired performance. rsc.org Furthermore, imidazole derivatives are central to the synthesis of complex heterocyclic systems, such as imidazole-pyrrolo[1,2-a]pyrazine hybrids and expanded-ring bis(imidazoles), highlighting their versatility in constructing novel molecular frameworks. nih.govelsevierpure.com Enantioselective annulation reactions catalyzed by NHCs can also produce complex chiral imidazoles, which are privileged structures in medicinal chemistry. nih.gov

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| IPr·HCl | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride |

| TMSCl | Chlorotrimethylsilane |

| Vadimezan | 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic acid |

| OLEDs | Organic Light-Emitting Diodes |

Mechanistic Investigations of Biological System Interactions Non Clinical Research Focus

Enzyme Inhibition Studies at the Molecular Level

The imidazole (B134444) scaffold is a key component in many compounds designed to inhibit various enzymes. Research into structurally related phenyl-imidazole derivatives provides insight into the potential enzymatic inhibitory profile of 1-(2,6-diethylphenyl)-1H-imidazole.

Interaction with Bacterial Enzymes (e.g., Enoyl Acyl Carrier Protein Reductase (FabI))

Enoyl-Acyl Carrier Protein Reductase (FabI) is a crucial enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway, making it a well-validated target for novel antibacterial agents. nih.govnih.gov While direct studies on this compound are not available, various imidazole derivatives have been investigated as FabI inhibitors. For instance, a series of benzimidazole-based inhibitors have shown potent activity against the FabI enzyme from Staphylococcus aureus (SaFabI). mdpi.com The research demonstrated that hydrophobic substituents on the benzimidazole (B57391) ring enhance inhibitory activity. Given that this compound possesses a bulky, hydrophobic diethylphenyl group, it shares features with compounds known to interact with this bacterial enzyme. It is hypothesized that such compounds could be developed as narrow-spectrum antibiotics against pathogens like S. aureus where FabI is essential. mdpi.com

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))

Diaryl-substituted five-membered heterocyclic compounds are a well-established class of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The 1-phenyl-imidazole structure is a key pharmacophore in this area. Research on novel 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The study highlighted that substitutions on the phenyl rings modulate the potency and selectivity of inhibition. For example, the unsubstituted derivative was most active against COX-2, while other derivatives showed higher selectivity for COX-1. nih.gov This suggests that the substitution pattern on the phenyl ring of compounds like this compound would be critical in determining its potential as a COX inhibitor.

Inhibition of Glycosidases (e.g., α-Glucosidase) and Cholinesterases (e.g., Butyrylcholinesterase)

The inhibition of glycosidases and cholinesterases is a key therapeutic strategy for managing diabetes and Alzheimer's disease, respectively. While no direct data exists for this compound, related diaryl imidazole derivatives have been studied. For instance, 4,5-diphenylimidazole-2-thione was found to be a reversible, non-competitive inhibitor of α-glucosidase and α-amylase. researchgate.net Similarly, 4,5-diphenyl-1,2,4-triazole-3-thione, a structurally related azole, also showed inhibitory activity against these enzymes. researchgate.net These findings suggest that the diaryl heterocyclic scaffold is a viable starting point for designing inhibitors of carbohydrate-metabolizing enzymes. The specific nature and position of substituents on the phenyl rings would likely play a significant role in the inhibitory potency.

Molecular Docking and Binding Affinity Predictions

Molecular docking studies are crucial for predicting the interaction between a ligand and a protein at the molecular level. Such studies on various phenyl-imidazole derivatives have provided insights into their binding modes. For example, docking of novel imidazole-1,2,3-triazole hybrids into the active site of glycogen (B147801) synthase kinase-3β (GSK-3β), a cancer target, revealed key binding interactions. nih.gov Similarly, docking studies of diarylimidazoles with COX enzymes have elucidated how these compounds fit into the active site, forming critical hydrogen bonds and hydrophobic interactions. nih.gov In a study on inhibitors of indoleamine 2,3-dioxygenase (IDO), another important therapeutic target, computational docking of 4-phenyl-imidazole derivatives guided the synthesis of more potent inhibitors by exploring interactions with residues at the active site entrance and its interior. nih.gov These studies consistently show that the phenyl rings of the imidazole derivatives engage in hydrophobic interactions, while the imidazole core often participates in hydrogen bonding or coordinates with metal ions in the enzyme's active site.

Receptor Binding and Modulation Mechanisms (In Vitro Models)

Phenyl-imidazole derivatives have been investigated for their ability to bind to various receptors. Although specific data for this compound is unavailable, studies on related compounds are informative. For instance, a series of 2-phenyl-4-(aminomethyl)imidazoles were synthesized and evaluated for their binding affinity to dopamine (B1211576) D2 receptors as potential antipsychotic agents. acs.org Furthermore, other research has explored the binding of imidazole-containing compounds to adrenergic receptors. nih.gov These studies demonstrate that the imidazole scaffold can be effectively used to design ligands with high affinity for specific G-protein coupled receptors (GPCRs). The nature and position of substituents on both the phenyl and imidazole rings are critical for determining receptor affinity and selectivity.

Interactions with Biological Macromolecules (e.g., DNA Intercalation, Protein Binding)

The interaction of small molecules with macromolecules like DNA and proteins is a fundamental aspect of medicinal chemistry. The imidazole ring is a component of many molecules designed to interact with these targets. nih.govresearchgate.net For example, metal complexes incorporating imidazole terpyridine ligands have been shown to bind to calf thymus DNA (ctDNA). rsc.org Depending on the complex, the mode of binding was identified as either coordinate binding to DNA bases or intercalative binding. These complexes also demonstrated the ability to interact with the protein bovine serum albumin (BSA), influencing its secondary structure. rsc.org

Modulation of Cellular Pathways (In Vitro Mechanistic Studies)

The interaction of imidazole-based compounds with cellular signaling pathways is a key area of research. While direct studies on this compound are limited, research on analogous structures suggests potential mechanisms. For instance, certain imidazole derivatives have been shown to interfere with critical signaling cascades that regulate cell proliferation, survival, and inflammation.

Some substituted 1-phenylimidazole (B1212854) derivatives have been investigated for their ability to inhibit enzymes crucial for cellular signaling. For example, studies on related compounds have explored their potential to modulate the activity of kinases, which are central to many signaling pathways. Interference with these pathways can lead to a variety of cellular responses, including the alteration of gene expression and protein function. However, specific data detailing the modulation of cellular pathways by this compound is not yet available in the public domain.

Antimicrobial Action Mechanisms (e.g., Cell Wall/Membrane Disruption, DNA Replication Interference)

The imidazole scaffold is a component of several established antimicrobial agents. The mechanisms by which these agents exert their effects are varied and can include the disruption of microbial cell integrity and interference with essential life processes.

One of the well-documented antimicrobial mechanisms for a class of imidazole derivatives, the nitroimidazoles, involves the generation of reactive radical species within the microbial cell. This process can lead to DNA damage, thereby inhibiting replication and leading to cell death. nih.gov While this compound is not a nitroimidazole, this highlights a potential avenue for the antimicrobial action of imidazole-containing compounds.

Another proposed mechanism for some imidazole-based antimicrobial agents is the disruption of the bacterial cell membrane. The amphiphilic nature of certain imidazole derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell lysis. nih.gov The lipophilic 2,6-diethylphenyl group on this compound could potentially facilitate such membrane interactions.

Anticancer Mechanistic Pathways (e.g., Apoptosis Induction, Signaling Pathway Interference)

The potential of imidazole derivatives as anticancer agents is an active area of investigation, with several proposed mechanisms of action. A primary focus of this research has been the induction of apoptosis, or programmed cell death, in cancer cells.

Studies on various imidazole-containing compounds have demonstrated their ability to trigger apoptosis through both the intrinsic and extrinsic pathways. nih.govnih.gov The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, with key roles played by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, the executioner caspase. nih.govnih.gov The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent downstream events. nih.govnih.gov

While direct evidence for this compound is not available, research on other substituted imidazole derivatives has shown their capacity to induce apoptosis in cancer cell lines. For example, some 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives have shown cytotoxic activity against human liver cancer cell lines. indexcopernicus.com Furthermore, certain imidazole-platinum(II) complexes have been shown to induce apoptosis by activating caspases and modulating the expression of apoptotic markers like Bax and PARP. nih.govnih.gov

Interference with signaling pathways crucial for cancer cell survival and proliferation is another key anticancer mechanism. For instance, some imidazole-based compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key player in many cancers. elsevierpure.com Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. elsevierpure.com

Table of Anticancer Activity for Selected Imidazole Derivatives (Illustrative)

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Putative Mechanism of Action |

| 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives | HepG2 (Human liver cancer) | Significant cytotoxic activity | Not specified |

| Imidazole-platinum(II) complexes | MCF-7, MDA-MB-231 (Breast cancer) | Apoptosis induction, Autophagy | Caspase activation, Modulation of Bax/Bcl-2, ROS production |

| Imidazole-based EGFR inhibitors | MDA-MB-231, T47D, MCF-7 (Breast), A549 (Lung), HT-29 (Colorectal) | Inhibition of cell growth, EGFR enzymatic activity inhibition | EGFR inhibition, Increased ROS levels, Cell cycle arrest |

This table is for illustrative purposes and features data from various imidazole derivatives, not specifically this compound.

Applications in Catalysis and Materials Science

Organometallic Catalysis using 1-(2,6-Diethylphenyl)-1H-Imidazole Derived Ligands

This compound serves as a key precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands are a cornerstone of modern homogeneous catalysis, prized for their strong sigma-donating properties and the steric protection they offer to the metal center. The general route involves the N,N'-diarylation of the imidazole (B134444) core, followed by deprotonation to yield the free carbene, which can then be coordinated to a metal.

While research often highlights the analogous 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), the principles extend to ligands derived from this compound. nih.gov These NHC ligands, characterized by their bulky aryl groups, are instrumental in stabilizing catalytic intermediates and promoting high turnover numbers in a wide array of chemical transformations.

Detailed research has demonstrated that this class of bulky NHC ligands is effective in numerous cross-coupling reactions, including N-C, O-C, C-Cl, C-Br, C-S, and C-H bond formations. nih.gov The steric hindrance provided by the 2,6-dialkylphenyl substituents is critical to the success and broad applicability of these catalysts. nih.gov For instance, ruthenium-carbene complexes have shown high activity in ring-closing metathesis and cycloisomerisation reactions. capes.gov.br

Table 1: Examples of Catalytic Applications for Related NHC-Metal Complexes

| Catalyst Type | Reaction | Substrates | Key Finding |

|---|---|---|---|

| NHC-Au(I) | A³-Coupling | Aldehyde, Amine, Alkyne | Active and efficient for synthesizing propargylamines. nih.gov |

| NHC-Pd(II) | Cross-Coupling | Various (N-C, O-C, C-H, etc.) | Broadly applicable with high activity due to sterically bulky ligands. nih.gov |

Coordination Chemistry and Metal Complex Formation (e.g., Silver, Gold, Copper Complexes)

The imidazole nitrogen atom and the carbene carbon in NHC ligands derived from this compound readily coordinate with a variety of transition metals, including silver (Ag), gold (Au), and copper (Cu). The resulting organometallic complexes are not only important as catalysts but also possess interesting structural and electronic properties.

Silver (Ag) Complexes: Silver(I) frequently forms complexes with NHC ligands, which often serve as convenient transmetalating agents for the synthesis of other metal-NHC complexes. The coordination geometry of silver(I) can range from linear to tetrahedral and even higher coordination numbers, influenced by the steric demands of the ligand and the counter-anion. unife.itnih.govsemanticscholar.org For example, studies on ferrocenyl ligands bearing imidazole substituents have shown that silver(I) typically coordinates linearly to two ligands. researchgate.net In complexes with N,N'-disubstituted NHC ligands, silver often adopts a linear geometry with the carbene carbons bonded to the metal center.

Gold (Au) Complexes: Gold(I) and Gold(III) complexes featuring NHC ligands are of significant interest. The reaction of imidazolium (B1220033) salts with gold precursors leads to stable Au-NHC complexes. nih.gov For example, the reaction of 1,3-diethyl-4,5-diphenyl-1H-imidazolium salts with gold compounds yields both mono- and bis-NHC-gold(I) complexes. nih.gov These complexes exhibit high stability and are being explored for various applications. The coordination environment around the gold center is typically linear for Au(I) and square planar for Au(III).

Copper (Cu) Complexes: Copper(I) and Copper(II) also form stable complexes with imidazole-based ligands. Reactions of copper salts with sterically hindered imidazolin-2-imine ligands, which are structurally related to NHCs, yield linear copper(I) complexes. nih.govacs.orgnih.gov X-ray crystallography of a monomeric copper(I) complex with a related N-heterocyclic imine ligand revealed an almost linear N-Cu-O coordination with a short Cu-N bond distance of 1.884 Å, indicating a strong bond. nih.govacs.org Copper(II) can form mononuclear complexes with different geometries, such as distorted tetrahedral or square planar, depending on the coordinating ligands. rsc.orgresearchgate.net

Table 2: Selected Structural Data for Related Imidazole-Based Metal Complexes

| Complex | Metal | Coordination Geometry | Key Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Cu(DippImTMS)(OTf)] | Cu(I) | Linear (N-Cu-O) | Cu-N = 1.884 | nih.govacs.org |

| [Cu(DippImH)₂][OTf] | Cu(I) | Linear (N-Cu-N) | N-Cu-N angle = 179.83° | acs.org |

Development of Sensors and Chemosensors for Ion Detection

The imidazole scaffold is a versatile platform for designing chemosensors for ion detection. nih.gov By functionalizing the imidazole ring, researchers can create molecules that exhibit a change in their optical properties, such as fluorescence, upon binding to a specific ion. While direct use of this compound as a sensor is not widely reported, its derivatives can be tailored for such applications.

The general principle involves incorporating a signaling unit and a receptor site into the imidazole-based molecule. The nitrogen atoms of the imidazole ring can act as binding sites for cations. nih.gov Research has shown that imidazole derivatives can be highly selective and sensitive sensors for various ions.

Cyanide and Mercury Ions: Luminescent sensors based on imidazole derivatives have been developed for the reversible detection of cyanide (CN⁻) and mercury (Hg²⁺) ions. nih.gov These sensors show a quenching of fluorescence upon binding to cyanide, with detection limits in the micromolar range. nih.gov

Silver Ions: A novel fluorescence sensor with a symmetric imidazole-containing framework demonstrated high selectivity for detecting silver (Ag⁺) ions with a "turn-off" response. rsc.org The sensor exhibited a detection limit as low as 4.591 × 10⁻⁸ mol L⁻¹. rsc.org

Zinc Ions: An isoindole-imidazole based chemosensor was designed for the selective detection of Zn²⁺, showing a 19-fold enhancement in fluorescence intensity upon binding. nih.gov The detection limit was calculated to be 0.073 μM, which is significantly below WHO guidelines for drinking water. nih.gov

Table 3: Performance of Imidazole-Based Chemosensors for Ion Detection

| Sensor Scaffold | Target Ion | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| 4-(2-(...)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻ | 0.8 μM | Fluorescence quenching | nih.gov |

| Symmetric Imidazole Framework (BIB) | Ag⁺ | 4.591 × 10⁻⁸ M | Fluorescence "turn-off" | rsc.org |

Integration into Functional Materials and Dyes (e.g., for Optical Applications)

The inherent properties of the imidazole ring, such as aromaticity, thermal stability, and ability to participate in hydrogen bonding and metal coordination, make it a valuable component in functional materials. Derivatives of this compound can be integrated into larger molecular systems to create materials with specific optical or electronic properties.

Imidazole-based compounds have been successfully used as fluorescent dyes and luminescent sensors. nih.gov The fluorescence properties can be tuned by modifying the substituents on the imidazole and phenyl rings. For example, the introduction of different functional groups can alter the emission wavelength and quantum yield. Computational studies on certain imidazole-substituted coumarin (B35378) derivatives suggest their potential as candidates for applications in photonics and charge-transfer systems due to their electronic structure. informaticsjournals.co.in The development of these materials leverages the core imidazole structure to create advanced materials for optical technologies.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-aryl-imidazoles, including 1-(2,6-diethylphenyl)-1H-imidazole, is a cornerstone for its further investigation and application. While classical methods for N-arylation of imidazoles exist, future research is geared towards developing more efficient, sustainable, and cost-effective synthetic pathways. bohrium.comtandfonline.com

Current research emphasizes green chemistry principles, such as the use of non-toxic solvents, catalyst-free reactions, and microwave-assisted synthesis to improve yields and reduce reaction times. nih.govnih.gov For instance, one-pot, four-component reactions under microwave irradiation have demonstrated high yields (86%-92%) and short reaction times (9-14 minutes) for the synthesis of other imidazole (B134444) derivatives. nih.govdntb.gov.ua Such methodologies avoid the use of toxic solvents and simplify workup procedures, aligning with the principles of sustainable chemistry. nih.govdntb.gov.ua

The exploration of heterogeneous catalysts is another promising avenue for the environmentally friendly production of imidazole derivatives. bohrium.comtandfonline.com These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Deep eutectic solvents (DESs) are also emerging as a green and recyclable reaction medium and catalyst for the synthesis of substituted imidazoles. nih.gov

Future synthetic strategies for this compound could focus on palladium-catalyzed arylation reactions, which have been shown to be highly selective for the synthesis of other 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles. nih.govacs.org Additionally, copper-catalyzed N-arylation of imidazoles in water presents a simple and efficient catalytic system. nih.govacs.orgcapes.gov.br The development of regioselective sequential arylation of all three C-H bonds of the imidazole core, enabled by a removable protecting group, offers a general approach to complex arylated imidazoles. nih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) acs.org | Rapid heating, reduced reaction times, often higher yields. | Increased efficiency and throughput. |

| Heterogeneous Catalysis bohrium.comtandfonline.com | Recyclable catalysts, simplified product purification. | Greener and more cost-effective process. |

| Deep Eutectic Solvents (DESs) nih.gov | Biodegradable and recyclable solvent/catalyst system. | Enhanced sustainability of the synthesis. |

| Palladium-Catalyzed Arylation nih.govacs.org | High selectivity for C- and N-arylation. | Precise control over the final product structure. |

| Copper-Catalyzed N-Arylation in Water nih.gov | Use of a green solvent, simple and efficient system. | Environmentally benign synthesis. |

Advanced Computational Modeling for Structure-Function Relationships and Rational Design

Computational modeling is a powerful tool for understanding the structure-function relationships of molecules like this compound and for the rational design of new derivatives with desired properties. researchgate.netmdpi.com Molecular docking and dynamics simulations can predict the binding of imidazole derivatives to biological targets, providing insights that align with experimental findings. nih.gov

For instance, in the context of designing new enzyme inhibitors, computational studies can elucidate the interactions between the imidazole scaffold and the active site of the target protein. nih.gov This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. The use of Quantitative Structure-Activity Relationship (QSAR) studies can further aid in the design of novel imidazole analogs with improved activities. mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial in the early stages of drug discovery to assess the pharmacokinetic properties of new compounds. nih.gov Techniques like the "egg-boiled" model can predict lipophilicity, gastrointestinal absorption, and blood-brain barrier permeability, helping to identify candidates with favorable drug-like properties. nih.govdntb.gov.ua

Future computational work on this compound could involve:

Molecular Docking: To identify potential biological targets and predict binding affinities.

Molecular Dynamics Simulations: To study the stability of the compound-target complex and elucidate the mechanism of interaction.

QSAR Modeling: To establish relationships between the structural features of this compound derivatives and their biological activities.

Density Functional Theory (DFT) Modeling: To understand the electronic properties and reactivity of the molecule.

Exploration of Undiscovered Mechanistic Biological Interactions

The imidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govresearchgate.netelsevierpure.comresearchgate.netlongdom.orgnih.gov The specific biological activities of this compound, however, remain largely unexplored.

The imidazole ring can participate in various biological interactions, acting as a hydrogen bond donor and acceptor, which is fundamental for the mode of action of many enzymes. nih.gov It is a key component of the amino acid histidine and the hormone histamine (B1213489). nih.govmdpi.com The N-aryl substitution in this compound can significantly influence its biological profile.

Future research should focus on screening this compound against a diverse panel of biological targets to uncover its potential therapeutic applications. Some potential areas of investigation include:

Anticancer Activity: Imidazole derivatives have been shown to inhibit various cancer-related targets, such as microtubules, kinases, and histone deacetylases. elsevierpure.com

Antimicrobial Activity: The imidazole nucleus is present in many antifungal and antibacterial agents. nih.govwikipedia.org

Enzyme Inhibition: The ability of the imidazole group to interact with enzyme active sites makes it a promising scaffold for the development of novel enzyme inhibitors. nih.gov For example, some imidazole derivatives have shown inhibitory activity against cytochrome P450 enzymes. wikipedia.org

Receptor Modulation: Imidazole-containing compounds can act on various receptors, including dopamine (B1211576) and histamine receptors. longdom.org

The mechanism of action for any identified biological activity will need to be thoroughly investigated using a combination of in vitro and in vivo studies, supported by computational modeling.

Design of Next-Generation Ligands and Catalysts Based on the Imidazole Scaffold

The unique electronic and structural properties of the imidazole ring make it a valuable component in the design of novel ligands for catalysis and functional materials. nih.gov The 1-(2,6-diethylphenyl) substituent can provide steric bulk and influence the coordination properties of the imidazole nitrogen atoms.

In the field of catalysis, imidazole-based ligands are used in a variety of transition metal-catalyzed reactions. nih.gov Chiral bicyclic imidazole catalysts have been developed for asymmetric organocatalysis, demonstrating high activity and selectivity. acs.org The imidazole scaffold can also act as a nucleophilic catalyst for reactions such as ester hydrolysis. youtube.comyoutube.com

Future research in this area could involve the synthesis and evaluation of metal complexes of this compound as catalysts for various organic transformations. The steric hindrance provided by the 2,6-diethylphenyl group could lead to unique selectivity in catalytic reactions.

Furthermore, the imidazole scaffold can be used to construct supramolecular catalysts. For example, self-assembled systems containing imidazole derivatives and metal ions have been shown to exhibit enzyme-like catalytic activity. The design of such systems based on this compound could lead to the development of advanced biomimetic catalysts.

Table 2: Potential Applications of this compound in Ligand and Catalyst Design

| Application Area | Design Principle | Potential Advantage |

| Transition Metal Catalysis | Use as a ligand for metal centers. nih.gov | The 2,6-diethylphenyl group can influence steric and electronic properties, leading to novel catalytic activity and selectivity. |

| Organocatalysis | Development of chiral derivatives for asymmetric synthesis. acs.org | Potential for high enantioselectivity in various organic reactions. |

| Supramolecular Catalysis | Incorporation into self-assembling systems. | Creation of enzyme-like catalysts with enhanced activity and specificity. |

| Biomimetic Catalysis | Mimicking the active sites of metalloenzymes. | Development of efficient and selective catalysts for challenging chemical transformations. |

Q & A

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and stoichiometric precision to avoid byproducts .

- Crystallography : Use low-temperature (106 K) data collection to minimize thermal motion artifacts .

- Computational Modeling : Validate docking results with in vitro assays (e.g., MIC for antifungal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.